2-Azaspiro[3.3]heptane hemioxalate
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Overview
Description
2-Azaspiro[3.3]heptane hemioxalate is a bicyclic spiro compound with the molecular formula C6H11N. It is known for its unique three-dimensional structure, which makes it a valuable building block in drug discovery and other chemical applications . The compound is often used in the synthesis of pharmaceuticals and other complex organic molecules due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[3.3]heptane hemioxalate typically involves a cyclization reaction under basic conditions. One common method starts with tribromopentaerythritol, which undergoes cyclization with p-toluenesulfonamide to form the N-tosylated spiro compound. The tosyl group is then removed through sonication with magnesium turnings in methanol, followed by treatment with oxalic acid to yield the hemioxalate salt .
Industrial Production Methods
Scaling up the synthesis to industrial levels can be challenging due to the need for precise control over reaction conditions and the removal of by-products. The process often requires specialized equipment for sonication and filtration to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[3.3]heptane hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the spiro structure, leading to new compounds.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the spiro ring participates in the reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while substitution reactions can produce a wide range of functionalized spiro compounds .
Scientific Research Applications
2-Azaspiro[3.3]heptane hemioxalate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Azaspiro[3.3]heptane hemioxalate involves its interaction with various molecular targets. The spiro structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Similar in structure but contains an oxygen atom in the ring.
9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione: A larger spiro compound with additional functional groups
Uniqueness
2-Azaspiro[3.3]heptane hemioxalate is unique due to its specific three-dimensional structure, which provides distinct reactivity and stability compared to other spiro compounds. This uniqueness makes it particularly valuable in drug discovery and other advanced chemical applications .
Biological Activity
2-Azaspiro[3.3]heptane hemioxalate, a bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activity and unique structural properties. This compound serves as a versatile building block for synthesizing various pharmacologically relevant molecules, particularly those targeting the central nervous system. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis routes, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its spirocyclic structure, which consists of a nitrogen atom integrated into the spiro framework. Its molecular formula is C14H24N2O4 . The unique three-dimensional arrangement allows it to interact with various biological targets, making it an important compound in drug development.
Synthesis
The synthesis of this compound typically involves cyclization reactions under basic conditions. A common synthetic route begins with tribromopentaerythritol and p-toluenesulfonamide, leading to the formation of the spiro compound, which is then converted to the hemioxalate salt through treatment with oxalic acid .
Synthetic Route Overview
Step | Reagents/Conditions | Yield |
---|---|---|
Cyclization | Tribromopentaerythritol + p-toluenesulfonamide | Variable |
Conversion to hemioxalate | Treatment with oxalic acid | High |
The biological activity of this compound is attributed to its ability to modulate enzyme and receptor activities through specific interactions at binding sites. The spiro structure enhances its binding affinity to various targets, influencing biochemical pathways that are crucial for therapeutic effects .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antinociceptive Effects : Analogous compounds have shown promise in pain management, acting as bioisosteres for piperidine derivatives used in analgesics .
- CNS Activity : The compound is investigated for its potential in treating neurological disorders due to its ability to penetrate the blood-brain barrier .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, warranting further investigation into its efficacy against various pathogens .
Case Studies and Research Findings
- Pain Management Analogs : A study demonstrated that derivatives of 2-azaspiro[3.3]heptane maintained some anesthetic properties similar to bupivacaine in mouse models, indicating potential for development as a new class of analgesics .
- Cytotoxicity Assays : In vitro assays showed that certain derivatives exhibited selective cytotoxicity against cancer cell lines, suggesting potential applications in oncology .
- Neuropharmacological Studies : Research has highlighted the compound's ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are critical in mood regulation and cognitive function .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds such as 2-Oxa-6-azaspiro[3.3]heptane and 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione.
Compound | Structural Features | Biological Activity |
---|---|---|
This compound | Nitrogen in spiro ring | Antinociceptive, CNS activity |
2-Oxa-6-azaspiro[3.3]heptane | Oxygen in ring | Varying CNS effects |
9-Benzyl-3,9-diazaspiro[5.5]undecane | Additional functional groups | Enhanced receptor interaction |
Properties
IUPAC Name |
2-azaspiro[3.3]heptane;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11N.C2H2O4/c2*1-2-6(3-1)4-7-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWFMJVKAIJDRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC2.C1CC2(C1)CNC2.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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